molecular formula C16H22N2O2 B7705818 2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide

2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide

Cat. No.: B7705818
M. Wt: 274.36 g/mol
InChI Key: HUHWYAVXMKZGQG-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is an organic compound that belongs to the class of amides It features an azepane ring, a 4-methylphenyl group, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: This step involves the alkylation of the azepane ring with a 4-methylbenzyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Oxoacetamide Moiety: The final step involves the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the oxoacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one
  • 2-(azepan-1-yl)-2-(4-methylphenyl)acetonitrile
  • 1-(azepan-1-yl)-2-{[(4-methylphenyl)methyl]amino}propan-1-one

Uniqueness

2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13-6-8-14(9-7-13)12-17-15(19)16(20)18-10-4-2-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHWYAVXMKZGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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